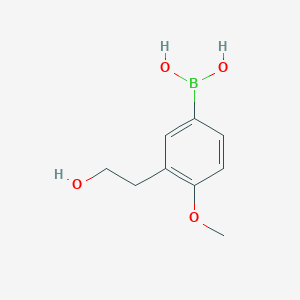
3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid
Description
3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid is an organic compound with the molecular formula C9H13BO4 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Propriétés
Formule moléculaire |
C9H13BO4 |
|---|---|
Poids moléculaire |
196.01 g/mol |
Nom IUPAC |
[3-(2-hydroxyethyl)-4-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-14-9-3-2-8(10(12)13)6-7(9)4-5-11/h2-3,6,11-13H,4-5H2,1H3 |
Clé InChI |
SYUSVYAAQVDHGC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OC)CCO)(O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid typically involves the reaction of 4-methoxyphenylboronic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 4-methoxyphenylboronic acid with ethylene oxide: This step is carried out in the presence of a catalyst, such as a base, to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products Formed
Oxidation: The major product is the corresponding aldehyde or ketone.
Reduction: The major product is the reduced derivative with a hydroxyl group.
Substitution: The major product is the new carbon-carbon bonded compound formed through Suzuki coupling.
Applications De Recherche Scientifique
3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as:
Molecular Targets: The compound can target molecules with diol groups, such as sugars and nucleotides.
Pathways Involved: The formation of boronate esters is a key pathway in its mechanism of action, allowing it to interact with biological molecules and catalyze reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the hydroxyethyl group.
3-(2-Hydroxyethyl)phenylboronic acid: Similar but lacks the methoxy group.
Phenylboronic acid: Lacks both the hydroxyethyl and methoxy groups.
Uniqueness
3-(2-Hydroxyethyl)-4-methoxyphenylboronic acid is unique due to the presence of both the hydroxyethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


